1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
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Overview
Description
1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a synthetic organic compound that features a diazepane ring substituted with a propynyl group and a trifluoromethylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane typically involves multi-step organic reactions One common method involves the reaction of a diazepane derivative with a propynyl halide under basic conditions to introduce the propynyl group
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane can undergo various types of chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The diazepane ring can be reduced to form piperazine derivatives.
Substitution: The trifluoromethylpyridinyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynyl group can yield aldehydes or ketones, while reduction of the diazepane ring can produce piperazine derivatives.
Scientific Research Applications
1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The propynyl group can form covalent bonds with active site residues, while the trifluoromethylpyridinyl group can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)phenyl]-1,4-diazepane: Similar structure but with a phenyl group instead of a pyridinyl group.
1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-3-yl]-1,4-diazepane: Similar structure but with the trifluoromethyl group at a different position on the pyridinyl ring.
Uniqueness
1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is unique due to the specific positioning of the trifluoromethyl group on the pyridinyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-prop-2-ynyl-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3/c1-2-6-19-7-3-8-20(10-9-19)13-5-4-12(11-18-13)14(15,16)17/h1,4-5,11H,3,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQWHDPGVULHQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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